

# Rolicyprine (CAS 2829-19-8): A Technical Overview of an Early Antidepressant Candidate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information on **Rolicyprine** (CAS 2829-19-8) has been compiled from limited publicly available data. Significant gaps in the scientific literature exist for this compound, particularly concerning detailed experimental protocols, in-depth pharmacological and pharmacokinetic data, and clinical trial information. This document summarizes the available information and highlights areas where data is lacking.

#### Introduction

Rolicyprine, also known by its chemical name 5-Oxo-N-(2-phenylcyclopropyl)-2-pyrrolidinecarboxamide, is a compound that was investigated for its potential as an antidepressant.[1] Its chemical structure, featuring a cyclopropylamine moiety, suggests its classification as a monoamine oxidase inhibitor (MAOI), a class of antidepressants that were among the first to be developed.[1][2] The history of MAOIs dates back to the 1950s with the serendipitous discovery of the antidepressant effects of iproniazid.[1][3][4][5][6] Rolicyprine appears to be a product of this era of research into novel psychoactive compounds. However, the limited available data suggests that its development may not have progressed to extensive clinical evaluation.

# Physicochemical and Toxicological Data

The available quantitative data for **Rolicyprine** is sparse. The following tables summarize the known physicochemical properties and acute toxicity data.



Table 1: Physicochemical Properties of Rolicyprine

| Property          | Value                                                          | Reference |
|-------------------|----------------------------------------------------------------|-----------|
| CAS Number        | 2829-19-8                                                      | [1]       |
| Molecular Formula | C14H16N2O2                                                     | [1]       |
| Molecular Weight  | 244.29 g/mol                                                   | [1]       |
| IUPAC Name        | 5-Oxo-N-(2-<br>phenylcyclopropyl)-2-<br>pyrrolidinecarboxamide | [1]       |
| Synonyms          | Rolicipram, EX-4883, RMI-83027                                 | [1]       |
| Melting Point     | 144-147 °C                                                     | [1]       |
| Optical Rotation  | $[\alpha]D^{25}$ +104.28° (in DMF)                             | [1]       |

Table 2: Acute Toxicity of Rolicyprine

| Species | Route of<br>Administration | LD50         | Reference |
|---------|----------------------------|--------------|-----------|
| Rat     | Oral                       | 96 ± 8 mg/kg | [1]       |

## **Synthesis**

Detailed, step-by-step experimental protocols for the synthesis of **Rolicyprine** are not readily available in the public domain. The primary references for its preparation are found in patents from the 1960s, which could not be accessed in full text for this review. The key patents cited are GB 961313, GB 1000895, and US 3192229.[1] General synthetic strategies for similar 5-oxo-2-pyrrolidine carboxamide derivatives often involve the coupling of a pyroglutamic acid derivative with a suitable amine.

#### **Mechanism of Action**



While direct experimental evidence for **Rolicyprine**'s mechanism of action is limited in the available literature, its chemical structure strongly suggests that it functions as a monoamine oxidase inhibitor (MAOI). MAOIs exert their antidepressant effects by inhibiting the activity of monoamine oxidase enzymes (MAO-A and MAO-B).[2][7] These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft.[2] By inhibiting these enzymes, MAOIs increase the concentration of these neurotransmitters, which is thought to alleviate depressive symptoms.[2]

It is unknown whether **Rolicyprine** is a selective inhibitor of MAO-A or MAO-B, or if it is a non-selective inhibitor. Furthermore, there is no available data to indicate whether its inhibition is reversible or irreversible.

### **Proposed Signaling Pathway**

Due to the lack of specific experimental data for **Rolicyprine**, a detailed and verified signaling pathway cannot be constructed. However, based on its presumed action as an MAOI, a generalized pathway can be inferred.

Caption: Generalized mechanism of action for a monoamine oxidase inhibitor.

## Pharmacological and Pharmacokinetic Profile

There is a significant lack of publicly available data regarding the pharmacology and pharmacokinetics of **Rolicyprine**.

## **Pharmacodynamics**

No specific pharmacodynamic studies, such as receptor binding assays or in vivo studies measuring neurotransmitter levels following **Rolicyprine** administration, could be located.

#### **Pharmacokinetics**

Information on the absorption, distribution, metabolism, and excretion (ADME) of **Rolicyprine** is not available in the reviewed literature.

## **Experimental Protocols**



Detailed experimental protocols for the synthesis, characterization, and evaluation of **Rolicyprine** are not available in the public domain. The reference for the LD<sub>50</sub> value, a publication by E.I. Goldenthal in Toxicology and Applied Pharmacology (1971), is a compilation of toxicity data and does not provide detailed experimental methods for each compound listed.

#### **Clinical Trials**

A thorough search of clinical trial registries and the scientific literature did not yield any information on clinical trials conducted with **Rolicyprine**. This suggests that the compound may not have progressed to the clinical phase of drug development, or that any such studies were not published.

#### Conclusion

Rolicyprine is a historical antidepressant candidate, likely a monoamine oxidase inhibitor, for which there is very limited publicly available scientific information. While its basic chemical and some physical properties are known, along with a single acute toxicity value in rats, there is a profound lack of data concerning its synthesis, specific mechanism of action, pharmacodynamic and pharmacokinetic profiles, and any clinical evaluation. The absence of this information precludes the creation of a comprehensive technical guide as requested. Further research into archived documents, such as the full-text patents, would be necessary to potentially uncover more detailed information about this compound. Based on the current available data, Rolicyprine remains an obscure entity in the history of psychopharmacological drug discovery.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. journals.healio.com [journals.healio.com]
- 2. Antidepressant Wikipedia [en.wikipedia.org]
- 3. Monoamine oxidase inhibitor Wikipedia [en.wikipedia.org]



- 4. researchgate.net [researchgate.net]
- 5. History and therapeutic use of MAO-A inhibitors: a historical perspective of mao-a inhibitors as antidepressant drug PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychiatrictimes.com [psychiatrictimes.com]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- To cite this document: BenchChem. [Rolicyprine (CAS 2829-19-8): A Technical Overview of an Early Antidepressant Candidate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679512#rolicyprine-cas-number-2829-19-8]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com